molecular formula C13H15N5OS B2777998 N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034227-90-0

N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2777998
CAS No.: 2034227-90-0
M. Wt: 289.36
InChI Key: DFGGTKNKVNYTSJ-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyrimidine ring, and a pyrrolidine moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the construction of the pyrimidine ring, and finally, the introduction of the pyrrolidine group. Key steps may include:

    Formation of the thiazole ring: This can be achieved through the condensation of a suitable α-haloketone with thiourea under acidic conditions.

    Synthesis of the pyrimidine ring: This often involves the cyclization of a β-diketone with a guanidine derivative.

    Attachment of the pyrrolidine group: This step can be carried out via nucleophilic substitution reactions, where the pyrrolidine moiety is introduced to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been explored in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

N-(4-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can be compared with other compounds that have similar structural motifs:

    Thiazole-containing compounds: These often exhibit antimicrobial or antifungal properties.

    Pyrimidine derivatives: Widely studied for their roles in DNA synthesis and as anticancer agents.

    Pyrrolidine-containing compounds: Known for their use in pharmaceuticals as enzyme inhibitors or receptor modulators.

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties not commonly found in other compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactivity and a wide range of applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-9-7-20-13(16-9)17-12(19)10-6-11(15-8-14-10)18-4-2-3-5-18/h6-8H,2-5H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGGTKNKVNYTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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